N-benzyl-2-(4-hydroxyphenyl)acetamide can be synthesized through several methods, primarily involving the reaction of benzyl amine derivatives with acetylating agents. A common synthetic route involves the following steps:
The characterization of the synthesized compound typically involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
N-benzyl-2-(4-hydroxyphenyl)acetamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Thermal analysis methods such as differential scanning calorimetry could provide insights into thermal stability and phase transitions.
N-benzyl-2-(4-hydroxyphenyl)acetamide has potential applications in various scientific fields:
The compound (CAS 120271-79-6) possesses the systematic IUPAC name 4-hydroxy-N-(phenylmethyl)benzeneacetamide, with a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.285 g/mol [2] [4]. Its crystalline structure integrates two pharmacologically significant moieties: a phenolic ring (electron-donating) and a benzyl-substituted acetamide group (lipophilicity-enhancing). The molecule exhibits moderate lipophilicity (LogP ≈ 3.09) and a polar surface area of 49.3 Ų, indicating balanced membrane permeability and solubility characteristics [2] [4].
Table 1: Fundamental Molecular Identifiers
Property | Value |
---|---|
CAS Registry Number | 120271-79-6 |
Molecular Formula | C₁₅H₁₅NO₂ |
Exact Mass | 241.1103 Da |
XLogP3 | 3.09 |
Topological Polar Surface Area | 49.3 Ų |
Hydrogen Bond Donors | 2 (phenolic OH, amide NH) |
Hydrogen Bond Acceptors | 2 (amide C=O, phenolic OH) |
Critical structural features include:
Spectral characterization confirms these features: IR shows carbonyl stretching at 1650-1680 cm⁻¹ (amide I band) and phenolic O-H stretch at 3200-3400 cm⁻¹, while ¹H-NMR exhibits characteristic benzyl CH₂ protons at δ 4.35 ppm and phenolic protons at δ 9.25 ppm [4]. The compound’s stability under ambient storage conditions (tightly closed containers, dry environments) supports pharmaceutical handling [2].
Table 2: Comparative Structural Data of Related Acetamides
Compound | CAS Number | Molecular Weight | LogP | Key Structural Difference |
---|---|---|---|---|
N-Benzyl-2-(4-hydroxyphenyl)acetamide | 120271-79-6 | 241.285 | 3.09 | N-Benzyl substitution |
2-(4-Hydroxyphenyl)acetamide | 17194-82-0 | 151.16 | 0.42 | Unsubstituted acetamide |
Acetaminophen (APAP) | 103-90-2 | 151.16 | 0.97 | N-Acetyl, no benzyl group |
The compound’s development originated from strategic efforts to redesign acetaminophen’s core structure during the early 2000s, when hepatotoxicity mechanisms became fully elucidated [3]. Researchers recognized that blocking CYP450 bioactivation while maintaining the phenol moiety was essential for safer analgesics. This led to systematic exploration of amide-modified analogs:
First-Generation Analogs (1990s-2000s): Early work focused on replacing acetaminophen’s acetyl group with hydrolytically stable moieties. The 1,1-dioxo-1,2-benzothiazol-3-one ("imide") scaffold (Compound 1) demonstrated reduced hepatotoxicity but poor metabolic stability due to rapid ring-opening to carboxylic acid metabolites [3].
Rational Design Breakthrough (2004–2010): Ring-opened N-substituted amides emerged as second-generation candidates. By attaching benzyl groups to the nitrogen atom, researchers achieved:
Table 3: Evolution of Acetaminophen Analogs in Medicinal Chemistry
Generation | Representative Structure | Advantages | Limitations |
---|---|---|---|
Original | Acetaminophen (APAP) | Established efficacy, oral bioavailability | CYP450-mediated hepatotoxicity |
First-Gen | Imide-fused analogs (Compound 1) | Reduced NAPQI formation | Rapid hydrolysis to carboxylic acids |
Second-Gen | N-Benzyl-2-(4-hydroxyphenyl)acetamide | Metabolic stability, retained analgesia | Pending clinical evaluation |
Patent activity (e.g., US20060079696A1) subsequently expanded the structural landscape to include heterocyclic and halogen-substituted benzyl variants, establishing this scaffold as a versatile platform for CNS-targeted therapeutics [7].
This compound addresses two critical gaps in non-opioid analgesic development: hepatotoxicity risk mitigation and blood-brain barrier penetration. Research demonstrates its unique dual mechanism:
Table 4: Hepatotoxicity Markers in Acetaminophen vs. N-Benzyl Analogs
Parameter | Acetaminophen (APAP) | N-Benzyl-2-(4-hydroxyphenyl)acetamide | Change |
---|---|---|---|
LDH Release (PHH cells) | 315 ± 22 U/L | 241 ± 18 U/L | ↓ 23.5% |
Reduced GSH Levels | 0.8 ± 0.1 mM | 2.3 ± 0.3 mM | ↑ 187.5% |
Serum ALT (Mice) | 280 ± 35 U/L | 68 ± 12 U/L | ↓ 75.7% |
Nitrotyrosine Formation | Present (high) | Absent | Complete elimination |
Current research explores hybrid derivatives combining this scaffold with anticonvulsant moieties (e.g., 2-acetamido-N-benzyl-2-(5-methylfuran-2-yl)acetamide), showing promise in non-analgesic indications like epilepsy [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: